3-Fluoro-2-(piperazin-1-YL)benzonitrile
Description
Properties
IUPAC Name |
3-fluoro-2-piperazin-1-ylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FN3/c12-10-3-1-2-9(8-13)11(10)15-6-4-14-5-7-15/h1-3,14H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCQTNZKNNTAGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=C(C=CC=C2F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50680679 | |
| Record name | 3-Fluoro-2-(piperazin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233026-65-7 | |
| Record name | 3-Fluoro-2-(piperazin-1-yl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50680679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemical Precursor Pathways
Diverse Synthetic Routes and Reaction Mechanisms
The construction of 3-Fluoro-2-(piperazin-1-yl)benzonitrile can be approached through several synthetic strategies. The most prevalent methods focus on the strategic functionalization of the fluoro-benzonitrile core, enabling the subsequent introduction of the piperazine (B1678402) ring.
Strategic Functionalization of the Fluoro-benzonitrile Core
A primary and efficient route to this compound involves the nucleophilic aromatic substitution (S_N_Ar) reaction on a difluorinated benzonitrile (B105546) precursor. In this pathway, 2,3-difluorobenzonitrile (B1214704) is a common starting material. The fluorine atom at the 2-position is activated towards nucleophilic attack by the electron-withdrawing nitrile group. The reaction mechanism proceeds through the addition of piperazine, acting as a nucleophile, to the carbon bearing the fluorine atom, forming a Meisenheimer complex. This intermediate is a resonance-stabilized carbanion. uomustansiriyah.edu.iq The subsequent elimination of the fluoride ion restores the aromaticity of the ring, yielding the desired product. uomustansiriyah.edu.iq The regioselectivity of this reaction, favoring substitution at the 2-position over the 3-position, is governed by the electronic effects of the nitrile group.
Another strategic approach involves the use of a precursor where a different leaving group, such as chlorine or bromine, is present at the 2-position of the 3-fluorobenzonitrile (B1294923) core. However, the high reactivity of an activated fluorine atom in S_N_Ar reactions often makes difluorobenzonitriles the precursors of choice. rsc.org
Introduction and Derivatization of the Piperazine Moiety
The introduction of the piperazine moiety is a critical step in the synthesis. Piperazine itself can be used directly in the nucleophilic aromatic substitution reaction. To control the reactivity and prevent undesired side reactions, such as the formation of bis-arylated products, it is common to use a piperazine derivative with a protecting group on one of the nitrogen atoms. The tert-butyloxycarbonyl (Boc) group is a frequently employed protecting group in this context.
For instance, a reaction can be performed using tert-butyl piperazine-1-carboxylate with 3,4-difluorobenzonitrile in a solvent like dimethylacetamide at elevated temperatures. amazonaws.com Following the successful coupling, the Boc protecting group can be removed under acidic conditions to yield the final product. amazonaws.com
Further derivatization of the second nitrogen atom of the piperazine ring can be achieved after the initial coupling reaction. This allows for the synthesis of a diverse library of compounds with varying substituents on the piperazine moiety, which is a common strategy in drug discovery to modulate the pharmacological properties of the molecule.
Advanced Catalytic Approaches in Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve reaction efficiency, reduce waste, and enable reactions under milder conditions. The synthesis of this compound and its analogs can benefit significantly from such advanced catalytic approaches.
Metal-Mediated Coupling Reactions
Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination, represent a powerful tool for the formation of carbon-nitrogen bonds. nih.gov This reaction can be employed to couple a 2-halo-3-fluorobenzonitrile (where the halogen is typically bromine or chlorine) with piperazine. The catalytic cycle involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to furnish the desired N-aryl piperazine and regenerate the palladium(0) catalyst.
The choice of palladium precursor, ligand, and base is crucial for the success of the Buchwald-Hartwig amination. A variety of phosphine-based ligands have been developed to facilitate this transformation with high efficiency and broad substrate scope. nih.gov
| Catalyst System Component | Examples | Role in Reaction |
| Palladium Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst |
| Ligand | XPhos, SPhos, BINAP | Stabilizes the palladium center and facilitates the catalytic cycle |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ | Promotes the deprotonation of the amine, enabling its coordination to the palladium complex |
Organocatalysis and Green Chemistry Considerations
While metal-catalyzed reactions are highly effective, there is a growing interest in organocatalysis to avoid the use of potentially toxic and expensive heavy metals. Organocatalytic approaches to C-N bond formation are an emerging field and could offer a more sustainable alternative for the synthesis of aryl piperazines. nih.gov
Optimization of Reaction Conditions and Purity Control
The optimization of reaction conditions is paramount to achieve high yields and purity of this compound. For nucleophilic aromatic substitution reactions, key parameters to optimize include the reaction temperature, time, solvent, and the stoichiometry of the reactants. For instance, in the reaction of a difluorobenzonitrile with a protected piperazine, conditions might involve heating in a high-boiling polar aprotic solvent like dimethylacetamide. amazonaws.com
In the case of palladium-catalyzed couplings, a systematic optimization of the catalyst system (palladium precursor and ligand), base, solvent, and temperature is crucial. The optimal conditions can vary significantly depending on the specific substrates and ligands used. researchgate.net
| Parameter | Factors to Consider |
| Temperature | Balancing reaction rate with potential side reactions and decomposition. |
| Solvent | Solubility of reactants and catalyst, and its influence on reaction kinetics. |
| Base | Strength and solubility of the base, and its compatibility with functional groups. |
| Ligand | Steric and electronic properties of the ligand influencing catalyst activity and stability. |
Purity control is essential for the final application of the compound, particularly in a pharmaceutical context. Purification of this compound is typically achieved through standard laboratory techniques. Column chromatography on silica gel is a common method for separating the desired product from unreacted starting materials and any byproducts. amazonaws.com The choice of eluent system is critical for achieving good separation. Subsequent crystallization from an appropriate solvent system can be employed to obtain the final product in high purity. The purity is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Stereochemical and Regiochemical Control in Synthesis
The synthesis of this compound primarily involves a nucleophilic aromatic substitution (SNAr) reaction. In this key step, a difluorobenzonitrile precursor is reacted with piperazine. The regioselectivity of this reaction is of paramount importance, dictating which of the two fluorine atoms is displaced by the incoming piperazine nucleophile.
The regiochemical outcome is governed by the electronic effects of the substituents on the aromatic ring. The cyano group (-CN) is a strong electron-withdrawing group, activating the ring towards nucleophilic attack. Its position relative to the fluorine atoms directs the incoming nucleophile. In the case of a precursor like 2,3-difluorobenzonitrile, the cyano group at C1 activates the fluorine at C2 more significantly than the fluorine at C3 due to the ortho-para directing nature of its activating effect. This electronic preference facilitates the selective substitution at the C2 position, leading to the desired this compound isomer.
Control of reaction conditions such as temperature, solvent, and reaction time is crucial to maximize the yield of the desired regioisomer and minimize the formation of the alternative product, 2-Fluoro-3-(piperazin-1-yl)benzonitrile. The choice of a suitable base is also critical to deprotonate the piperazine nitrogen, enhancing its nucleophilicity without promoting side reactions.
From a stereochemical perspective, the synthesis of this compound from unsubstituted piperazine does not present any stereochemical challenges, as piperazine is a symmetrical, achiral molecule. However, if a substituted, chiral piperazine derivative were to be used, the reaction would proceed to form a racemic or diastereomeric mixture, unless a stereospecific synthetic route is employed. In such cases, chiral chromatography or resolution techniques would be necessary to isolate the desired stereoisomer.
Table 1: Factors Influencing Regioselectivity in the Synthesis of this compound
| Factor | Influence on Regioselectivity |
| Electron-withdrawing group (-CN) | Activates the aromatic ring for nucleophilic substitution and directs the incoming nucleophile preferentially to the ortho position (C2). |
| Reaction Temperature | Lower temperatures generally favor higher selectivity, minimizing the formation of the undesired regioisomer. |
| Solvent | Polar aprotic solvents like DMSO or DMF are typically used to facilitate the SNAr reaction. |
| Base | A non-nucleophilic base is often employed to deprotonate piperazine without competing in the substitution reaction. |
Impurity Profiling and Mitigation Strategies
Impurity profiling is a critical aspect of the synthesis of any pharmaceutical intermediate, including this compound, to ensure the quality and safety of the final product. Potential impurities can arise from starting materials, side reactions, and degradation products.
Common impurities in the synthesis of this compound can include unreacted starting materials such as the difluorobenzonitrile precursor and piperazine. Side reactions can lead to the formation of the undesired regioisomer, 2-Fluoro-3-(piperazin-1-yl)benzonitrile. Another potential impurity is the bis-substituted product, where a second molecule of the benzonitrile reacts with the remaining secondary amine of the piperazine ring. Hydrolysis of the nitrile group to a carboxylic acid or amide can also occur under certain reaction or work-up conditions.
Mitigation strategies for these impurities involve careful control of the reaction stoichiometry, temperature, and reaction time. Using a slight excess of piperazine can help to minimize the formation of the bis-substituted product. Purification of the crude product is typically achieved through techniques such as recrystallization or column chromatography to remove unreacted starting materials and side products.
Modern analytical techniques are employed for the detection, identification, and quantification of these impurities. biomedres.usijprajournal.comnih.govbiomedres.us High-performance liquid chromatography (HPLC) is a primary tool for separating and quantifying impurities. ijprajournal.comnih.gov Mass spectrometry (MS), often coupled with liquid chromatography (LC-MS), is used for the identification of impurities by providing molecular weight information. biomedres.usijprajournal.comnih.gov Nuclear magnetic resonance (NMR) spectroscopy is invaluable for the structural elucidation of unknown impurities. nih.gov
Table 2: Potential Impurities in the Synthesis of this compound
| Impurity Name | Source | Mitigation Strategy |
| 2,3-Difluorobenzonitrile | Unreacted starting material | Optimization of reaction time and stoichiometry; Purification by chromatography or recrystallization. |
| Piperazine | Unreacted starting material | Purification by extraction or chromatography. |
| 2-Fluoro-3-(piperazin-1-yl)benzonitrile | Side reaction (regioisomer) | Strict control of reaction temperature and conditions to favor the desired isomer. |
| 1,4-bis(2-cyano-6-fluorophenyl)piperazine | Side reaction (bis-substitution) | Use of an excess of piperazine; Controlled addition of the benzonitrile precursor. |
| 3-Fluoro-2-(piperazin-1-yl)benzamide | Hydrolysis of nitrile group | Avoidance of harsh acidic or basic conditions during work-up and purification. |
Table 3: Analytical Techniques for Impurity Profiling
| Analytical Technique | Application in Impurity Profiling |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of impurities. ijprajournal.comnih.gov |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification and quantification of impurities. biomedres.usijprajournal.comnih.gov |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Analysis of volatile impurities and residual solvents. ijprajournal.comnih.gov |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of impurities. nih.gov |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups in impurities. |
Structure Activity Relationship Sar and Molecular Design Principles
Systematic Substituent Effects on Ligand-Target Interactions
The potency and selectivity of arylpiperazine derivatives are highly sensitive to the nature and position of substituents on both the aromatic ring and the piperazine (B1678402) nitrogen.
The benzonitrile (B105546) ring of the molecule is characterized by two key functional groups: the nitrile (-CN) group and the fluorine (-F) atom.
Fluorine Atom: The fluorine substituent at the 3-position has a profound impact on the molecule's properties. Due to its high electronegativity, it acts as an electron-withdrawing group, which can alter the electronic environment of the aromatic ring and influence its ability to participate in π-π stacking or other electronic interactions with a target protein. mdpi.com The presence of fluorine can also enhance metabolic stability by blocking potential sites of oxidative metabolism and increase the compound's lipophilicity, which may improve its ability to cross cell membranes. evitachem.com The position of the fluorine atom is critical; isomers such as 3-fluoro-4-(piperazin-1-yl)benzonitrile (B65159) and 5-fluoro-2-(piperazin-1-yl)benzonitrile (B3111280) would exhibit different electronic and steric profiles, leading to varied biological activities. sigmaaldrich.comnih.gov
Nitrile Group: The nitrile group is a strong electron-withdrawing group and a potential hydrogen bond acceptor through its nitrogen atom. chemrxiv.org This feature allows it to form specific interactions within a receptor's binding pocket, anchoring the ligand and contributing to its binding affinity. The reduction of the nitrile group to a primary amine would fundamentally change its electronic properties and interaction capabilities. evitachem.com
The piperazine ring is a common scaffold in medicinal chemistry, acting as a versatile linker. The secondary amine (N-H) of the piperazine moiety in 3-Fluoro-2-(piperazin-1-yl)benzonitrile is a key site for modification, allowing for the synthesis of a diverse library of derivatives. The substituent attached to this nitrogen (often designated N4) can significantly modulate the compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.
Research on related arylpiperazine series demonstrates that introducing various chemical groups at this position can lead to a wide range of biological activities. nih.gov For instance, attaching bulky aromatic or heteroaromatic rings can introduce new binding interactions and orient the molecule within the target site. nih.govconnectjournals.com
Below is a table summarizing common derivatizations on the piperazine nitrogen in related compound series and their general impact on activity.
| Substituent (R) on Piperazine Nitrogen | General Effect on Activity | Example Compound Class | Citation |
| Phenyl or Substituted Phenyl | Can enhance affinity through hydrophobic and electronic interactions. Dichloro-substitution has been shown to be effective in some series. | Arylpiperazine AR Antagonists | nih.gov |
| Pyridinyl | Introduces a hydrogen bond acceptor and can improve physicochemical properties. | Arylpiperazine AR Antagonists | nih.gov |
| Benzoyl | Adds a carbonyl group, which can act as a hydrogen bond acceptor and introduce conformational constraints. | Phenylpiperazine Derivatives | mdpi.com |
| Alkyl Chains | Can be used to optimize linker length and flexibility to position other functional groups correctly. | Piperazine-linked derivatives | nih.gov |
Bioisosteric Replacements and Scaffold Hybridization Strategies
Bioisosteric replacement is a strategy used to improve a compound's properties by swapping one functional group for another with similar physicochemical characteristics. In the context of this compound, the piperazine ring itself can be considered a bioisostere. A common bioisosteric replacement for a piperazine ring is a piperidine (B6355638) ring. mdpi.com To compensate for the loss of the second nitrogen atom's interaction potential, a polar group, such as a carbonyl, is often introduced on the piperidine, leading to a benzoylpiperidine fragment. mdpi.com
Scaffold hybridization involves combining the core structure of the compound with other known pharmacophores to create a new molecule with dual or enhanced activity. For example, the arylpiperazine moiety has been hybridized with other biologically active scaffolds:
Benzimidazoles: Fusing the arylpiperazine to a benzimidazole (B57391) scaffold has been explored for developing anticancer and antimicrobial agents. connectjournals.com
1,2-Benzothiazine: Linking a phenylpiperazine unit to a 1,2-benzothiazine scaffold has yielded potential anticancer agents that target DNA topoisomerase II. mdpi.com
1,8-Naphthalimide (B145957): Hybrid molecules incorporating piperazine and 1,8-naphthalimide have been investigated as potential cancer theranostics targeting carbonic anhydrase IX. nih.gov
Conformational Analysis and Ligand-Target Recognition
The three-dimensional shape (conformation) of this compound is critical for its ability to fit into the binding site of a biological target. The molecule's conformation is determined by the rotational freedom around its single bonds and the inherent flexibility of the piperazine ring.
Piperazine Ring Conformation: The piperazine ring typically adopts a low-energy chair conformation to minimize steric strain. However, boat and twist-boat conformations are also possible and may be adopted upon binding to a receptor.
Computational Approaches to SAR Elucidation
Computational chemistry provides powerful tools for understanding the structural basis of a ligand's activity and for guiding the design of new, more potent analogs.
Molecular docking and molecular dynamics (MD) simulations are frequently used to study arylpiperazine derivatives. nih.govconnectjournals.commdpi.comnih.gov
Molecular Docking: This technique predicts the preferred binding mode and orientation of a ligand within the active site of a target protein. For a compound like this compound, docking studies could identify key interactions, such as hydrogen bonds between the piperazine nitrogen or nitrile group and amino acid residues, or hydrophobic interactions involving the fluorinated benzene (B151609) ring. mdpi.com Docking studies on similar phenylpiperazine compounds have successfully predicted binding to targets like DNA and topoisomerase II. mdpi.com
Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be run to assess the stability of the predicted ligand-protein complex over time. nih.gov These simulations model the movement of atoms and molecules, providing a more dynamic and realistic picture of the binding interactions. MD studies on the fundamental benzonitrile liquid have provided insights into its structural and thermodynamic properties, which can inform more complex simulations. chemrxiv.org For larger hybrid molecules containing a piperazine linker, MD simulations have confirmed the stability of their binding to protein targets like carbonic anhydrase IX. nih.gov
The table below summarizes the application of these computational methods to related piperazine-containing compounds.
| Computational Method | Application/Finding | Investigated Compound Class | Citation |
| Molecular Docking | Predicted binding modes in the active site of topoisomerase II and DNA. | 1,2-Benzothiazine-Phenylpiperazines | mdpi.com |
| Molecular Docking | Identified key binding interactions with androgen receptor (AR). | Arylpiperazine Derivatives | nih.gov |
| Molecular Docking & MD Simulation | Evaluated binding affinity towards carbonic anhydrase IX (CAIX) and confirmed complex stability. | Piperazine-linked 1,8-Naphthalimides | nih.gov |
| Molecular Docking | Probed ligand-binding interactions for potential anticancer agents. | Substituted Piperazinyl-phenyl-benzimidazoles | connectjournals.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, which often target central nervous system receptors such as dopamine (B1211576) and serotonin (B10506) receptors, QSAR studies are instrumental in understanding the structural features that govern their potency and selectivity. These models provide predictive tools to guide the design of new, more effective ligands.
Detailed research into analogous arylpiperazine and benzonitrile structures has revealed key insights into their SAR through various QSAR methodologies, including Comparative Molecular Field Analysis (CoMFA) and Hologram QSAR (HQSAR). These studies typically involve the calculation of various molecular descriptors—such as steric, electrostatic, and hydrophobic fields—and correlating them with the observed biological activity, often expressed as the negative logarithm of the inhibitory concentration (pIC50) or binding affinity (pKi).
For instance, QSAR studies on a series of piperazinylalkylisoxazole analogues acting on the dopamine D3 receptor have demonstrated the predictive power of both HQSAR and CoMFA models. nih.gov The HQSAR model yielded a high cross-validated q² value of 0.841, indicating good internal predictability, while the CoMFA model also showed strong statistical significance with a q² of 0.727. nih.gov These results underscore the utility of such models in forecasting the affinity of novel compounds within this chemical class. nih.gov
Similarly, three-dimensional QSAR studies on piperazine derivatives as antihistamine and antibradykinin agents have highlighted the importance of electrostatic and steric factors in determining their antagonistic effects. nih.gov The CoMFA results indicated that these properties were well-correlated with the biological activity, providing a framework for designing compounds with enhanced potency. nih.gov
While a specific QSAR study focused solely on this compound and its immediate analogs is not publicly available, the principles derived from studies on related structures provide a strong foundation for its molecular design. The following illustrative data tables are based on the types of findings common in QSAR studies of arylpiperazine derivatives.
Illustrative QSAR Data for Arylpiperazine Derivatives
This table represents a hypothetical dataset for a series of arylpiperazine derivatives, illustrating how variations in substituents can influence biological activity. The descriptors included are common in QSAR analyses.
| Compound ID | R1-Substituent | R2-Substituent | Molecular Weight ( g/mol ) | LogP | pIC50 |
| AP-1 | H | H | 176.22 | 1.8 | 6.5 |
| AP-2 | 2-F | H | 194.21 | 2.0 | 7.1 |
| AP-3 | 3-F | H | 194.21 | 2.1 | 7.3 |
| AP-4 | 4-F | H | 194.21 | 2.0 | 7.0 |
| AP-5 | 2-Cl | H | 210.66 | 2.5 | 7.5 |
| AP-6 | 3-Cl | H | 210.66 | 2.6 | 7.7 |
| AP-7 | 4-Cl | H | 210.66 | 2.5 | 7.4 |
| AP-8 | H | OCH3 | 206.25 | 1.7 | 6.8 |
| AP-9 | H | CN | 201.23 | 1.5 | 7.2 |
Statistical Parameters from a Hypothetical QSAR Model
This table illustrates the statistical validation parameters that would be generated from a QSAR model for the above dataset. These parameters are crucial for assessing the robustness and predictive capacity of the model.
| Parameter | Description | Value |
| r² | Coefficient of determination | 0.92 |
| q² | Cross-validated correlation coefficient | 0.85 |
| F-test | Fisher's F-test value | 150.4 |
| SEE | Standard Error of Estimate | 0.25 |
| N | Number of compounds in the dataset | 9 |
The research findings from related series of compounds, such as piperazinylalkylisoxazole analogues, indicate that specific structural modifications significantly impact receptor affinity. nih.gov For example, the nature and position of substituents on the aromatic ring attached to the piperazine moiety can drastically alter the steric and electronic properties of the molecule, thereby influencing its interaction with the target receptor. QSAR models for such series often reveal that electron-withdrawing groups in certain positions can enhance activity, while bulky substituents may be detrimental due to steric hindrance. The development of predictive QSAR models for compounds like this compound would follow similar principles, aiming to quantify the impact of such structural changes on biological function.
Based on a comprehensive search of publicly available scientific literature, there is no specific preclinical data available for the compound This compound (CAS No. 1233026-65-7) that would allow for a detailed analysis of its mechanistic pharmacology and target engagement as per the requested outline.
While this compound is commercially available for research purposes, published studies detailing its in vitro receptor binding affinity, enzyme inhibition properties, or effects on intracellular signaling pathways could not be located. The information required to populate the specified sections and subsections—including data on interactions with G-Protein Coupled Receptors (GPCRs), ion channels, kinases, proteases, and subsequent signaling pathway perturbations—is not present in the accessible scientific domain.
Therefore, it is not possible to generate the requested article with scientifically accurate, detailed research findings and data tables focusing solely on this compound.
Mechanistic Pharmacological Investigations and Target Engagement Preclinical Focus
Intracellular Signaling Pathway Perturbations
Calcium Mobilization Assays
Calcium mobilization assays are a cornerstone in the study of G-protein coupled receptors (GPCRs) and ion channels, two major classes of drug targets. These assays measure changes in intracellular calcium concentration following compound administration. A fluorescent dye that binds to calcium is introduced into the cells, and the resulting fluorescence is monitored over time. An increase in fluorescence indicates a rise in intracellular calcium, which can be triggered by the activation of certain signaling pathways.
For 3-Fluoro-2-(piperazin-1-YL)benzonitrile, a typical experimental design would involve incubating a relevant cell line, engineered to express a specific target receptor, with a calcium-sensitive dye. The compound would then be added at various concentrations, and the fluorescence intensity would be measured using a plate reader. The resulting data would be used to generate a dose-response curve and determine the compound's potency (EC50) and efficacy in inducing calcium flux.
Hypothetical Data Table: Calcium Mobilization Assay
| Concentration (nM) | Fluorescence Intensity (RFU) |
|---|---|
| 0.1 | 105 |
| 1 | 150 |
| 10 | 450 |
| 100 | 800 |
| 1000 | 1200 |
| 10000 | 1250 |
This table represents hypothetical data for illustrative purposes.
Extracellular Signal-Regulated Kinase (ERK) Phosphorylation
The Extracellular Signal-Regulated Kinase (ERK) pathway is a crucial signaling cascade involved in cell proliferation, differentiation, and survival. Many receptor tyrosine kinases and GPCRs activate this pathway upon ligand binding. Measuring the phosphorylation of ERK (pERK) serves as a downstream readout of receptor activation.
To assess the effect of this compound on ERK signaling, cells would be treated with the compound for a specific duration. Subsequently, the cells would be lysed, and the level of phosphorylated ERK would be quantified using techniques such as Western blotting or enzyme-linked immunosorbent assay (ELISA). An increase in pERK levels would suggest that the compound activates signaling pathways that converge on the ERK cascade.
Hypothetical Data Table: ERK Phosphorylation Assay
| Concentration (nM) | pERK Level (Fold Change) |
|---|---|
| 0.1 | 1.1 |
| 1 | 1.5 |
| 10 | 2.8 |
| 100 | 4.5 |
| 1000 | 4.7 |
| 10000 | 4.6 |
This table represents hypothetical data for illustrative purposes.
Cellular Assays for Mechanistic Pathway Elucidation
Building upon initial mechanistic findings, a broader range of cellular assays is necessary to fully elucidate the biological pathways affected by a compound.
Cell-Based Functional Assays
Cell-based functional assays are designed to measure a specific cellular response that is relevant to the therapeutic indication. nih.govcriver.comsygnaturediscovery.comconceptlifesciences.comnjbio.com These assays can range from measuring cell viability and proliferation to more complex endpoints like apoptosis, cell migration, or cytokine release. The choice of assay depends on the hypothesized mechanism of action of the compound and the disease context. For instance, if this compound is being investigated as an anti-cancer agent, assays measuring its effect on tumor cell proliferation and apoptosis would be highly relevant.
Omics-Based Target Deconvolution (Conceptual)
When the molecular target of a compound identified through phenotypic screening is unknown, "omics"-based target deconvolution strategies can be employed. nih.govbohrium.compharmafocusasia.comrsc.orgnih.gov These approaches provide an unbiased, global view of the cellular changes induced by the compound.
Transcriptomics: Technologies like RNA sequencing (RNA-Seq) can be used to analyze the changes in gene expression across the entire genome following treatment with this compound. The resulting gene expression signature can provide clues about the pathways and cellular processes affected by the compound. rsc.org
Proteomics: Chemical proteomics methods, such as affinity chromatography coupled with mass spectrometry, can be used to identify the direct binding partners of the compound. nih.govnih.gov This involves immobilizing the compound on a solid support and identifying the proteins from a cell lysate that bind to it.
Functional Genomics: Techniques like CRISPR-Cas9 screening can identify genes that are essential for the compound's activity. rsc.org By systematically knocking out genes, one can identify those that, when absent, render the cells resistant or hypersensitive to the compound, thereby pointing to its target or pathway. rsc.org
These omics-based approaches, while powerful, are conceptually applied here in the absence of specific experimental data for this compound.
Advanced Analytical Techniques for Research Characterization
Spectroscopic Methods for Structural Conformation and Purity
Spectroscopic techniques are fundamental for elucidating the molecular structure of a compound and assessing its purity. Each method provides unique information about the molecule's atomic composition and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For 3-Fluoro-2-(piperazin-1-YL)benzonitrile, ¹H NMR and ¹³C NMR would be essential.
¹H NMR: This technique would identify the number of distinct proton environments, their integration (ratio), and their connectivity through spin-spin coupling. Key expected signals would include multiplets for the aromatic protons on the benzonitrile (B105546) ring, with their chemical shifts and coupling constants influenced by the fluorine and piperazine (B1678402) substituents. Signals for the protons on the piperazine ring would likely appear as distinct multiplets in the aliphatic region of the spectrum.
¹³C NMR: This would reveal the number of unique carbon atoms in the molecule. The spectrum would show distinct signals for the carbon atoms of the benzonitrile ring, the nitrile carbon, and the carbons of the piperazine ring. The carbon atoms bonded to or near the fluorine atom would exhibit characteristic splitting (C-F coupling).
Mass Spectrometry and High-Resolution Techniques
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule, allowing for the determination of its molecular weight.
Standard MS: This would confirm the molecular weight of this compound (C₁₁H₁₂FN₃), which is approximately 205.23 g/mol .
High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. This is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This advanced technique separates ions based on their size, shape, and charge. Predicted Collision Cross Section (CCS) values, which are a measure of the ion's rotationally averaged surface area, can be calculated for different adducts of the molecule.
Table 1: Predicted Collision Cross Section (CCS) Data for C₁₁H₁₂FN₃
| Adduct Type | Adduct m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 206.10881 | 141.9 |
| [M+Na]⁺ | 228.09075 | 150.2 |
| [M-H]⁻ | 204.09425 | 141.6 |
| [M+NH₄]⁺ | 223.13535 | 155.4 |
| [M+K]⁺ | 244.06469 | 144.7 |
Note: Data is based on theoretical predictions for the related isomer 2-fluoro-6-(piperazin-1-yl)benzonitrile.
Vibrational (IR, Raman) and Electronic (UV-Vis) Spectroscopy
These spectroscopic methods probe the functional groups and electronic properties of a molecule.
Infrared (IR) and Raman Spectroscopy: These techniques measure the vibrational frequencies of chemical bonds. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C≡N (nitrile) stretch, C-F (fluoroaromatic) stretch, C-N (amine) stretches, C-H stretches (aromatic and aliphatic), and N-H stretch of the secondary amine in the piperazine ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy: This method provides information about the electronic transitions within the molecule, which are characteristic of the conjugated π-system of the benzonitrile ring. The spectrum would display absorption maxima (λ_max) corresponding to these transitions.
Chromatographic Separations for Compound Analysis
Chromatographic methods are essential for separating the compound from impurities and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for assessing the purity of non-volatile organic compounds. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (with potential additives like formic acid or trifluoroacetic acid), would be developed. The purity of this compound would be determined by integrating the peak area of the main compound relative to the total area of all peaks in the chromatogram. Patent documents mention the use of HPLC for analyzing reaction mixtures containing this compound.
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be used for purity analysis, often coupled with a mass spectrometer (GC-MS) for peak identification.
X-ray Crystallography for Three-Dimensional Structural Insights
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. If a suitable single crystal of this compound could be grown, this technique would provide detailed information on:
Bond lengths and angles.
The conformation of the piperazine ring (e.g., chair conformation).
The planarity of the benzonitrile ring.
The intermolecular interactions, such as hydrogen bonding and π-stacking, in the crystal lattice.
Currently, no public crystal structure data is available for this compound.
Patent Landscape and Intellectual Property Analysis in Chemical Research
Analysis of Synthetic Routes in Published Patents
The most common and industrially scalable methods for the synthesis of compounds like 3-Fluoro-2-(piperazin-1-YL)benzonitrile involve the coupling of a piperazine (B1678402) moiety with a substituted benzene (B151609) ring. Key synthetic methodologies frequently cited and claimed in the patent literature for analogous compounds include:
Nucleophilic Aromatic Substitution (SNAr): This is a primary method for forming the aryl-nitrogen bond. In a typical SNAr reaction, an activated aryl halide or sulfonate reacts with a nucleophile, in this case, piperazine. For the synthesis of the target compound, this would likely involve the reaction of 2,3-difluorobenzonitrile (B1214704) or a similar precursor with piperazine. The fluorine atom ortho to the nitrile group is highly activated towards nucleophilic attack. Patents often claim specific reaction conditions, such as the choice of solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO)), base (e.g., potassium carbonate, triethylamine), and temperature range, to optimize yield and purity. For instance, the synthesis of the related compound 3-Fluoro-5-(piperazin-1-yl)benzonitrile is described via a nucleophilic substitution reaction between 3-fluorobenzonitrile (B1294923) and piperazine, often using potassium carbonate as a base in DMF at elevated temperatures. evitachem.com
Palladium-Catalyzed Cross-Coupling Reactions (Buchwald-Hartwig Amination): This powerful method allows for the formation of carbon-nitrogen bonds and is widely used for the synthesis of N-arylpiperazines. mdpi.com A patent for such a process would claim the specific palladium catalyst (e.g., those based on ligands like XPhos, SPhos, or BINAP), the base used (e.g., sodium tert-butoxide, cesium carbonate), and the reaction solvent (e.g., toluene, dioxane). This method is particularly valuable when the aromatic ring is not sufficiently activated for SNAr.
The table below summarizes the common synthetic routes applicable to the formation of This compound based on patented methodologies for similar structures.
| Synthetic Route | Reactants | Typical Reagents & Conditions | Key Patentable Aspects |
| Nucleophilic Aromatic Substitution (SNAr) | 2,3-Difluorobenzonitrile, Piperazine | Base (K2CO3, Et3N), Solvent (DMF, DMSO), Heat | Specific reaction conditions, solvent choice, purification methods |
| Buchwald-Hartwig Amination | 2-Bromo-3-fluorobenzonitrile, Piperazine | Palladium catalyst (e.g., Pd2(dba)3), Ligand (e.g., XPhos), Base (e.g., NaOtBu), Solvent (Toluene) | Novel catalyst/ligand systems, reaction optimization for scale-up |
Patent Claims on Chemical Derivatives and Research Applications
Patents in the pharmaceutical and chemical industries rarely claim a single compound. Instead, they typically claim a genus of related compounds, often defined by a Markush structure, to secure a broad scope of protection. For a compound like This compound , patent claims would likely extend to a wide range of derivatives and their applications.
A patent for derivatives of this compound would likely include claims covering:
Composition of Matter: These are the most valuable claims, covering the novel chemical entities themselves. The claims would be structured to encompass variations at multiple positions of the molecule. For instance, substitutions on the piperazine ring (e.g., alkyl, acyl, aryl groups at the N-4 position) and modifications to the benzonitrile (B105546) core would be included. A patent for 3-fluoro-benzonitrile inhibitors of 11-beta-hydroxylase, for example, broadly claims compounds where the benzonitrile scaffold is substituted. justia.com
Pharmaceutical Compositions: Claims would be directed to formulations containing the novel compounds, including a pharmaceutically acceptable carrier, excipient, or diluent. This provides an additional layer of protection.
Methods of Use: These claims cover the application of the compounds for treating specific diseases or conditions. Given that piperazine-containing molecules are active against a wide range of biological targets, patents for derivatives of This compound could claim their use as, for example, CNS agents, anticancer agents, or anti-inflammatory agents. sigmaaldrich.com The piperazine moiety is a well-known pharmacophore found in drugs with diverse therapeutic uses. sigmaaldrich.com
The table below illustrates a hypothetical, yet representative, structure of patent claims for derivatives of This compound .
| Claim Type | Example of Claim Scope | Potential Research Applications |
| Composition of Matter (Markush Structure) | Compounds of Formula I, where the piperazine ring is substituted with various functional groups (alkyl, aryl, etc.) and the benzonitrile ring may have additional substitutions. | Kinase inhibitors, GPCR modulators, enzyme inhibitors |
| Pharmaceutical Composition | A pharmaceutical composition comprising a compound of Formula I and a pharmaceutically acceptable carrier. | Development of oral, injectable, or topical drug formulations |
| Method of Use | A method of treating a proliferative disorder by administering a therapeutically effective amount of a compound of Formula I. | Oncology, immunology, neurodegenerative diseases |
Strategies for Novel Compound Generation and Intellectual Property Protection
The generation of novel, patentable compounds is the cornerstone of pharmaceutical research and development. Starting from a core scaffold like This compound , several strategies can be employed to create new chemical entities with distinct properties and strong IP protection.
Scaffold Hopping and Bioisosteric Replacement: This involves replacing parts of the molecule with other chemical groups that retain or improve biological activity while being structurally distinct. For the target compound, the benzonitrile group could be replaced with other aromatic or heteroaromatic rings (e.g., pyridine, pyrimidine, indole). The piperazine ring could be substituted with other cyclic amines (e.g., piperidine (B6355638), morpholine). These modifications can lead to compounds with improved pharmacological profiles and a clear path to novel IP.
Decoration of the Core Scaffold: This involves adding various substituents to the existing molecular framework. For This compound , the secondary amine of the piperazine ring is a prime location for derivatization. A multitude of functional groups can be introduced here, leading to a large library of new compounds. This is a common strategy to explore the structure-activity relationship (SAR) and to generate compounds that fall within a new patent space.
"Second Medical Use" Patents: Even if the compound itself is known, a new therapeutic application for it can be patented. researchgate.net If This compound was found to be effective against a new biological target or disease, this new use could be the subject of a patent, extending the commercial life of the compound.
The ultimate goal of these strategies is to generate a robust patent portfolio that provides a competitive advantage. This involves not only filing for composition of matter claims on the novel compounds but also protecting their synthesis (process patents) and their therapeutic applications (method of use patents). A comprehensive IP strategy is essential to safeguard the significant investment required for drug discovery and development. google.com
Future Research Directions and Translational Opportunities Conceptual Focus
Development as Chemical Probes for Biological Systems
The inherent characteristics of the 3-fluoro-2-(piperazin-1-yl)benzonitrile structure make it an attractive candidate for development into sophisticated chemical probes. Such probes are essential for elucidating complex biological pathways and validating novel drug targets. The arylpiperazine motif is a well-established pharmacophore that interacts with a variety of biological targets, notably G-protein coupled receptors (GPCRs) and transporters. nih.gov The strategic placement of the fluorine atom offers a key advantage for developing positron emission tomography (PET) imaging agents by enabling straightforward radiolabeling with the positron-emitting isotope Fluorine-18 (¹⁸F).
The development of ¹⁸F-labeled PET tracers is a critical area of molecular imaging. For instance, research into piperazine-based fluorinated inhibitors of Fibroblast Activation Protein (FAP) has demonstrated the feasibility of creating potent and selective imaging probes for cancer diagnosis. nih.gov Conceptually, this compound could serve as a precursor for an ¹⁸F-labeled probe. The synthesis would involve replacing the stable ¹⁹F atom with ¹⁸F in the final synthetic step, a common strategy in radiochemistry. Such a probe could be used to non-invasively map the distribution and density of its specific biological target in living systems, providing invaluable data for disease diagnosis and treatment monitoring.
Furthermore, structure-activity relationship (SAR) studies could be conducted to optimize the scaffold for a specific target, such as the dopamine (B1211576) D3 receptor, a key target in neuropsychiatric disorders. nih.gov By modifying the piperazine (B1678402) ring or the benzonitrile (B105546) group, researchers can fine-tune binding affinity and selectivity, leading to highly specific molecular probes useful for understanding the role of these receptors in health and disease. nih.gov
Table 1: Conceptual Alignment of this compound Features with Ideal Chemical Probe Properties
| Ideal Probe Property | Corresponding Feature in Scaffold | Conceptual Application |
| High Target Affinity & Selectivity | Arylpiperazine core, modifiable for specific targets. | Development of selective ligands for GPCRs (e.g., dopamine D3 receptors) or enzymes (e.g., FAP). nih.govnih.gov |
| Incorporation of a Reporter Group | Intrinsic fluorine atom allows for ¹⁸F radiolabeling. | Creation of PET imaging agents for oncology or neurology. nih.gov |
| Appropriate Physicochemical Properties | Fluorine can enhance metabolic stability and membrane permeability. | Improved bioavailability and in-vivo stability for imaging studies. evitachem.com |
| Synthetic Accessibility | Modular structure allows for systematic chemical modification. | Facile generation of a library of probe candidates for biological screening. |
Integration with High-Throughput Screening (HTS) Methodologies
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large chemical libraries against a specific biological target. The this compound scaffold is conceptually well-suited for inclusion and expansion in HTS campaigns. Its relatively low molecular weight and modular nature make it an ideal starting point for creating a focused library of analogues.
In a typical HTS workflow, a compound library is screened to identify "hits"—molecules that demonstrate activity against a target of interest. The structural core of this compound can be systematically decorated with a diverse range of chemical groups at the N-4 position of the piperazine ring. This approach, known as parallel synthesis or combinatorial chemistry, can rapidly generate thousands of distinct but related compounds. This library of analogues can then be screened to identify initial structure-activity relationships.
The physicochemical properties of this scaffold are also favorable for HTS. The presence of the basic piperazine nitrogen ensures adequate aqueous solubility, which is crucial for assay compatibility, while the fluorinated phenyl ring provides sufficient lipophilicity for cell permeability. Compounds with similar arylpiperazine structures are frequently evaluated in large-scale screening initiatives, such as the NCI-60 human tumor cell line screen, to identify novel anticancer agents. nih.gov
Table 2: Conceptual Suitability for High-Throughput Screening (HTS)
| HTS Requirement | Feature of this compound | Rationale |
| Structural Diversity | Modifiable piperazine nitrogen and potential for aryl ring substitution. | Allows for the creation of a large, diverse library from a common core. |
| "Drug-like" Properties | Favorable molecular weight, presence of both polar and non-polar groups. | Increases the likelihood of identifying hits with suitable ADME properties for further development. |
| Synthetic Tractability | Amenable to standard parallel synthesis techniques. | Enables efficient and cost-effective production of a screening library. |
| Assay Compatibility | Adequate solubility in common assay buffers (e.g., DMSO, aqueous media). | Ensures reliable and reproducible screening results without compound precipitation issues. |
Exploration of Novel Therapeutic Research Areas (Conceptual)
The this compound scaffold represents a promising starting point for medicinal chemistry programs in several therapeutic areas, primarily oncology and neurology. This potential is based on the established biological activities of structurally related compounds. nih.govnih.govevitachem.com
Oncology: The piperazine moiety is a common feature in many anticancer agents. A key area of interest is the development of inhibitors for targets within the tumor microenvironment, such as Fibroblast Activation Protein (FAP). nih.gov FAP is highly expressed by cancer-associated fibroblasts in many tumor types, making it an attractive target for both imaging and therapy. A research program could focus on modifying the this compound core to optimize its inhibitory activity against FAP or other cancer-relevant enzymes like protein kinases.
Neurology & Neuropsychiatric Disorders: The arylpiperazine structure is a classic pharmacophore for centrally-acting agents. It is a key component of ligands for various neurotransmitter receptors, including dopamine and serotonin (B10506) receptors. For example, selective dopamine D3 receptor antagonists are being investigated for their potential to treat substance use disorders and other neuropsychiatric conditions. nih.gov A research effort could explore the derivatization of this compound to develop potent and selective ligands for targets like the D3 receptor, potentially leading to new treatments for addiction or depression.
Table 3: Potential Therapeutic Targets for Analogues of this compound
| Therapeutic Area | Potential Protein Target Class | Specific Example | Rationale |
| Oncology | Serine Proteases | Fibroblast Activation Protein (FAP) | Target expressed in the tumor microenvironment; related piperazine compounds show inhibitory activity. nih.gov |
| Oncology | Protein Kinases | Various (e.g., EGFR, ALK) | The benzonitrile group is present in numerous approved kinase inhibitors. |
| Neurology | G-Protein Coupled Receptors (GPCRs) | Dopamine D3 Receptor | Arylpiperazines are known to bind with high affinity to this receptor class. nih.gov |
| Neurology | Monoamine Transporters | Serotonin Transporter (SERT) | The piperazine motif is a key structural element in many selective serotonin reuptake inhibitors (SSRIs). |
Challenges and Prospects in Preclinical Lead Optimization (Conceptual)
Transforming a screening "hit" like this compound into a "lead" compound suitable for preclinical development involves a rigorous optimization process. This phase presents both significant challenges and promising opportunities.
Challenges:
Potency and Selectivity: The initial hit may have only modest potency for its intended target and may interact with other, off-target proteins, which could lead to side effects. A major challenge is to systematically modify the structure to enhance potency by orders of magnitude while simultaneously eliminating or reducing off-target activity.
ADME Properties: Optimizing a compound's profile for Absorption, Distribution, Metabolism, and Excretion (ADME) is critical. The piperazine ring, for instance, is susceptible to metabolism by cytochrome P450 enzymes. Researchers would need to investigate the metabolic stability of the compound and potentially introduce chemical modifications to block metabolic hotspots without compromising activity.
Physicochemical Properties: Achieving the right balance of solubility and lipophilicity is a constant challenge. While the fluorine atom can favorably influence lipophilicity, further modifications must be carefully managed to maintain properties within a range suitable for oral bioavailability.
Prospects: The modular nature of this compound is its greatest asset in lead optimization. The distinct components—the fluorinated benzonitrile and the piperazine ring—can be modified independently to conduct systematic SAR studies.
Piperazine Substitution: Placing different substituents on the second nitrogen of the piperazine ring is a well-established strategy to modulate potency, selectivity, and physicochemical properties.
Aryl Ring Modification: The benzonitrile ring can be further substituted to improve interactions with the target protein or to block metabolic pathways.
Bioisosteric Replacement: The nitrile group (C≡N) could be replaced with other chemical groups (bioisosteres) to fine-tune electronic properties and hydrogen bonding potential, which can impact target binding and ADME characteristics.
This systematic approach allows for the generation of clear data that can guide the rational design of improved analogues, ultimately leading to a preclinical candidate with a desirable balance of efficacy and drug-like properties.
Table 4: Illustrative Structure-Activity Relationship (SAR) for Lead Optimization (Hypothetical Data)
| Compound Analogue (Modification on Piperazine) | Target IC₅₀ (nM) | Metabolic Stability (% remaining after 60 min) | Rationale for Modification |
| Parent Scaffold (H) | 1500 | 45% | Establish baseline activity and metabolism. |
| Analogue A (-CH₃) | 950 | 30% | Explore effect of small alkyl substitution. |
| Analogue B (-CH₂CH₂OH) | 800 | 75% | Introduce polar group to improve solubility and potentially block metabolism. |
| Analogue C (-C(O)Ph) | 250 | 85% | Add larger aromatic group to explore additional binding pockets. |
| Analogue D (Cyclopropyl) | 50 | 60% | Introduce rigid group to improve potency and metabolic stability. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
